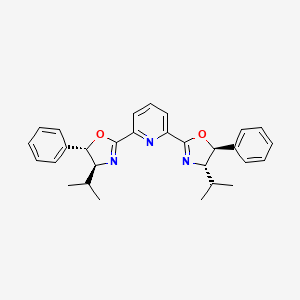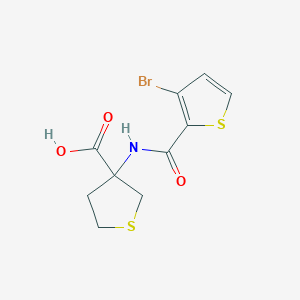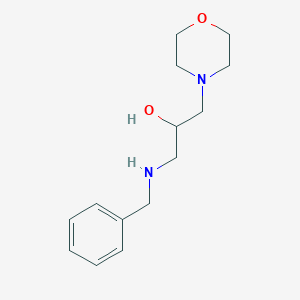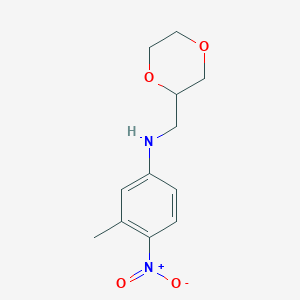![molecular formula C7H12N4 B14908713 (R)-3-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-amine](/img/structure/B14908713.png)
(R)-3-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-3-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-amine is a heterocyclic compound that belongs to the class of triazolopyridines. This compound is characterized by a triazole ring fused to a pyridine ring, with a methyl group and an amine group attached to the structure. The unique arrangement of nitrogen atoms within the triazole ring contributes to its diverse chemical reactivity and biological activity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-amine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-aminopyridine with an appropriate alkylating agent, followed by cyclization with hydrazine derivatives . The reaction conditions often include the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of continuous flow reactors and microwave-assisted synthesis can enhance reaction efficiency and reduce reaction times . Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
®-3-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce reduced amine derivatives . Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, ®-3-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds .
Biology
Biologically, this compound exhibits potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for the development of therapeutic agents .
Medicine
In medicine, derivatives of this compound have shown promise in the treatment of various diseases, including cancer and infectious diseases. Its ability to inhibit specific enzymes and receptors is of particular interest in drug discovery .
Industry
Industrially, ®-3-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-amine is used in the production of agrochemicals and other specialty chemicals. Its reactivity and versatility make it valuable in various industrial applications .
Mecanismo De Acción
The mechanism of action of ®-3-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites, inhibiting the activity of enzymes or modulating receptor functions . This interaction can lead to various biological effects, including the inhibition of cell proliferation and the induction of apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
1,2,4-Triazolo[4,3-a]pyridine: A similar compound with a triazole ring fused to a pyridine ring, but lacking the methyl and amine groups.
1,2,4-Triazolo[1,5-a]pyridine: Another triazolopyridine derivative with a different arrangement of nitrogen atoms.
1,2,4-Triazolo[3,4-b]thiadiazine: A compound with a triazole ring fused to a thiadiazine ring, exhibiting different chemical and biological properties.
Uniqueness
®-3-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-amine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the methyl and amine groups enhances its ability to interact with biological targets, making it a valuable compound in drug discovery and development .
Propiedades
Fórmula molecular |
C7H12N4 |
|---|---|
Peso molecular |
152.20 g/mol |
Nombre IUPAC |
(6R)-3-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-amine |
InChI |
InChI=1S/C7H12N4/c1-5-9-10-7-3-2-6(8)4-11(5)7/h6H,2-4,8H2,1H3/t6-/m1/s1 |
Clave InChI |
XNHWFJRPVBJRPR-ZCFIWIBFSA-N |
SMILES isomérico |
CC1=NN=C2N1C[C@@H](CC2)N |
SMILES canónico |
CC1=NN=C2N1CC(CC2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![7-methoxy-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B14908671.png)
![(1E)-1-[(5-nitrofuran-2-yl)methylidene]-2-(4-nitrophenyl)hydrazine](/img/structure/B14908681.png)


![1-{[2-(4-Methoxyphenyl)-1,3-dioxolan-4-YL]methyl}piperidine](/img/structure/B14908691.png)

![4-[(3-methyl-1H-pyrazol-5-yl)carbonyl]morpholine](/img/structure/B14908706.png)
